An In-depth Technical Guide to the Core Basic Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
An In-depth Technical Guide to the Core Basic Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyridopyrimidine class, this scaffold is recognized for its potential in the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This document synthesizes available data to offer insights into its chemical and physical characteristics, a plausible synthetic pathway, and its potential biological significance. It is important to note that while some data is available for structurally related compounds, specific experimental data for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is limited. Therefore, some properties outlined in this guide are based on predictions from analogous structures.
Chemical Structure and Physicochemical Properties
8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, with the CAS Number 1470249-15-0, is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring, with a methoxy group at the 8th position and hydroxyl groups at the 2nd and 4th positions.[4][5] An important characteristic of this molecule is the potential for tautomerism, existing in equilibrium between the diol and the more stable dione form, 8-methoxypyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. This tautomerism significantly influences its chemical reactivity and biological interactions.
Table 1: Predicted Physicochemical Properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | [5] |
| Appearance | White to off-white solid | Expected to be a crystalline solid at room temperature. |
| Melting Point | >300 °C (decomposes) | High melting points are characteristic of pyridopyrimidine derivatives due to strong intermolecular hydrogen bonding and planar structures. |
| Solubility | Water: Slightly soluble. Organic Solvents: Soluble in DMSO, DMF. | Solubility in aqueous solutions may be enhanced at acidic or basic pH due to salt formation. Limited solubility is expected in nonpolar solvents. |
| pKa | Acidic: 4-5, Basic: 8-9 | The diol groups contribute to its acidic nature, while the nitrogen atoms in the pyridine and pyrimidine rings provide basicity. The exact pKa values are highly dependent on the predominant tautomeric form. |
| LogP | ~2.34 | This value is for the related 2,4-dichloro-8-methoxypyrido[3,4-d]pyrimidine and serves as an estimate.[6] |
Spectroscopic Profile
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¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm range. The methoxy group protons would likely be a singlet around δ 4.0 ppm. The N-H protons of the dione tautomer would exhibit broad signals.
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¹³C NMR: Aromatic carbons are anticipated in the δ 110-160 ppm range. The carbonyl carbons of the dione tautomer would be found further downfield.
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FT-IR (cm⁻¹): Broad O-H stretching bands are expected around 3200-3500 cm⁻¹. The dione tautomer would show C=O stretching in the 1650-1700 cm⁻¹ region. C=N and C=C stretching bands are predicted to be in the 1500-1600 cm⁻¹ range, with aromatic C-H stretching appearing above 3000 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M+) is expected at an m/z of 193.16. The fragmentation pattern of the related Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione suggests that fragmentation would likely involve the loss of small neutral molecules such as CO and HCN from the heterocyclic core.[8]
Synthesis Pathway
A definitive, published synthetic route for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol was not identified in the surveyed literature. However, a plausible pathway can be proposed based on the synthesis of structurally similar compounds, specifically the preparation of 4-substituted 2-amino-8-methoxypyrido[3,4-d]pyrimidine derivatives.[9][10] The synthesis would likely begin with a suitable pyridine precursor, followed by the construction of the pyrimidine ring.
A potential key intermediate for the synthesis is 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine .[9] This intermediate could then undergo hydrolysis to replace the 4-chloro and 2-amino groups with hydroxyl groups to yield the target diol.
Proposed Synthetic Workflow:
Figure 2: Potential mechanism of action for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol derivatives.
Experimental Protocols
The following are standard, detailed methodologies for the experimental determination of the key physicochemical properties of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol.
Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation: Add an excess amount of solid 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Compare the measured concentration against a calibration curve prepared from standard solutions of known concentrations to determine the solubility.
Determination of pKa by Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions at, below, and above the expected pKa range.
-
Sample Preparation: Dissolve a precisely weighed amount of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol in a known volume of deionized water. If solubility is low, a co-solvent system may be used. Maintain a constant ionic strength by adding a background electrolyte (e.g., KCl).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.
Conclusion
8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol is a promising heterocyclic scaffold for drug discovery, particularly in the realm of kinase inhibition. While specific experimental data for this compound is sparse, this technical guide provides a foundational understanding of its core basic properties based on available information for structurally related molecules. The outlined experimental protocols offer a clear path for researchers to further characterize this compound and explore its therapeutic potential. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol and its derivatives is warranted to fully elucidate its utility in medicinal chemistry.
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Bartolini, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2347-2361. Available at: [Link]
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